5,7-Disulfonaphthalene-1,4-dicarboxylic acid

Description

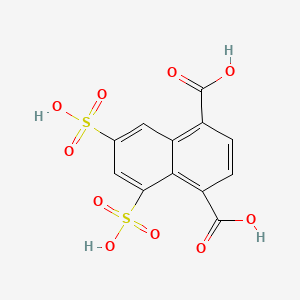

5,7-Disulfonaphthalene-1,4-dicarboxylic acid is a naphthalene derivative functionalized with two sulfonate (–SO₃H) groups at the 5- and 7-positions and two carboxylic acid (–COOH) groups at the 1- and 4-positions.

Key inferred characteristics:

- Molecular structure: The sulfonate groups enhance hydrophilicity and acidity compared to non-sulfonated analogs like naphthalene-1,4-dicarboxylic acid (C₁₂H₈O₄) .

- Applications: Likely used in metal-organic frameworks (MOFs) for enhanced porosity or catalysis, pharmaceuticals (due to sulfonate bioactivity), and as a surfactant or dye intermediate .

Properties

IUPAC Name |

5,7-disulfonaphthalene-1,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O10S2/c13-11(14)6-1-2-7(12(15)16)10-8(6)3-5(23(17,18)19)4-9(10)24(20,21)22/h1-4H,(H,13,14)(H,15,16)(H,17,18,19)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWFPXSURFRHGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=CC(=CC2=C1C(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O10S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Disulfonaphthalene-1,4-dicarboxylic acid typically involves the sulfonation and carboxylation of naphthalene derivatives. One common method includes the sulfonation of naphthalene-1,4-dicarboxylic acid using fuming sulfuric acid or chlorosulfonic acid under controlled temperature conditions . The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods

In industrial settings, the production of 5,7-Disulfonaphthalene-1,4-dicarboxylic acid may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5,7-Disulfonaphthalene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfonate salts, and various substituted naphthalene compounds .

Scientific Research Applications

Applications in Dye and Pigment Production

1. Dye Synthesis:

- Metal Complex Dyes: The compound is primarily used in the preparation of metal complex dyes for textiles. These dyes exhibit excellent lightfastness and wash fastness properties due to the strong coordination between the dye molecules and metal ions .

- Pigment Formulation: It serves as a key intermediate in synthesizing pigments used in various applications, including coatings, plastics, and inks.

2. UV Absorbers:

- 5,7-Disulfonaphthalene-1,4-dicarboxylic acid has been identified as an effective UV absorber. Its ability to absorb ultraviolet light makes it suitable for use in formulations designed to protect materials from UV degradation .

Case Studies

Case Study 1: Textile Industry

A study demonstrated that dyes formulated with 5,7-disulfonaphthalene-1,4-dicarboxylic acid displayed superior performance in terms of color retention and resistance to fading when exposed to sunlight. The application of these dyes resulted in a significant improvement in the longevity of textile products compared to traditional dye formulations.

Case Study 2: Coatings

Research highlighted the use of this compound in developing coatings that require UV protection. The incorporation of 5,7-disulfonaphthalene-1,4-dicarboxylic acid into coating formulations resulted in enhanced durability and resistance to environmental factors, making it particularly valuable for outdoor applications.

Environmental Considerations

Given its widespread use, understanding the environmental impact of 5,7-disulfonaphthalene-1,4-dicarboxylic acid is crucial. Regulatory assessments have been conducted to evaluate its safety profile and potential ecological effects. The compound has been included in various environmental monitoring programs due to its industrial significance .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Dye Synthesis | Metal complex dyes for textiles | High lightfastness and wash fastness |

| Pigment Production | Pigments for coatings and plastics | Improved color stability |

| UV Protection | Additive in coatings | Enhanced durability against UV degradation |

| Environmental Monitoring | Assessment under Chemicals Management Plan | Ensures safety and compliance |

Mechanism of Action

The mechanism of action of 5,7-Disulfonaphthalene-1,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid groups can form strong ionic interactions with proteins and enzymes, affecting their activity and function. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Naphthalene-1,4-dicarboxylic Acid (CAS 605-70-9)

- Structure : Lacks sulfonate groups; only 1,4-dicarboxylic acid substituents.

- Properties :

- Applications : Key linker in MOFs (e.g., UiO-66 derivatives), organic synthesis, and polymer precursors .

- Contrast : 5,7-Disulfonaphthalene-1,4-dicarboxylic acid’s sulfonates would improve solubility and introduce stronger Brønsted acidity, enabling proton-conductive MOFs or ion-exchange materials .

2,5-Disulfhydrylbenzene-1,4-dicarboxylic Acid (DSBDC)

- Structure : Benzene core with –SH (sulfhydryl) groups at 2,5-positions and –COOH at 1,4-positions.

- Properties :

- Contrast: Unlike DSBDC’s –SH groups, 5,7-disulfonates are non-reducible but offer stronger acidity and hydrogen-bonding capacity, favoring stable frameworks for gas storage (e.g., methane) .

Naphthalene-2,6-disulfonic Acid and Naphthalene-2,7-disulfonic Acid

4,5-Difluorophthalic Acid (CAS 18959-31-4)

- Structure : Benzene core with –F at 4,5-positions and –COOH at 1,2-positions.

- Properties :

- Contrast : While fluorine introduces electronegativity, sulfonates in the target compound provide ionic functionality, making it more suitable for hydrophilic applications (e.g., water-stable MOFs) .

Data Table: Comparative Analysis

Research Findings and Implications

- MOF Design: Sulfonated naphthalene derivatives like 5,7-disulfonaphthalene-1,4-dicarboxylic acid could expand MOF functionality by introducing acidic sites for proton conduction or catalytic activity, as seen in sulfhydryl- or amino-functionalized frameworks .

- Safety : Sulfonated compounds often demand stringent handling (e.g., corrosion-resistant equipment), as inferred from safety data of related acids .

Biological Activity

5,7-Disulfonaphthalene-1,4-dicarboxylic acid (DSNDA) is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article reviews the biological activity of DSNDA, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

5,7-Disulfonaphthalene-1,4-dicarboxylic acid is characterized by its naphthalene backbone with two sulfonic acid groups and two carboxylic acid groups. This structure contributes to its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of DSNDA can be attributed to several mechanisms:

- Antioxidant Activity : DSNDA exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Enzyme Inhibition : Research indicates that DSNDA can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which play a key role in drug metabolism and detoxification processes.

- Cellular Uptake and Transport : DSNDA interacts with various transport proteins, influencing the uptake of other compounds in cells. This interaction can enhance or inhibit the bioavailability of drugs and nutrients.

Biological Studies and Findings

Several studies have investigated the biological effects of DSNDA:

- Cell Proliferation : In vitro studies using cancer cell lines have demonstrated that DSNDA can inhibit cell proliferation. The compound was found to induce apoptosis in specific cancer cell types, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : DSNDA has been reported to reduce inflammation markers in experimental models. This effect is attributed to its ability to modulate cytokine production and inhibit inflammatory pathways.

- Neuroprotective Effects : Preliminary studies indicate that DSNDA may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by reducing neuronal apoptosis and inflammation.

Case Studies

- Cancer Research : A study evaluated the effects of DSNDA on breast cancer cells (MCF-7). Results showed a dose-dependent inhibition of cell growth with an IC50 value indicating effective concentrations for therapeutic use.

- Inflammation Models : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of DSNDA significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Neuroprotection : In a model of oxidative stress-induced neuronal injury, DSNDA treatment resulted in decreased cell death and improved cell viability compared to untreated controls.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 5,7-Disulfonaphthalene-1,4-dicarboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves sulfonation of naphthalene-derived precursors. For example, 1,4-naphthalenedicarboxylic acid (CAS 605-70-9) can be sulfonated using concentrated sulfuric acid or oleum at elevated temperatures (e.g., 150–200°C) to introduce sulfonic acid groups at the 5,7-positions. Optimization focuses on controlling stoichiometry, reaction time, and temperature to minimize over-sulfonation. Post-synthesis purification often employs recrystallization or column chromatography. Characterization via -NMR and -NMR confirms regioselectivity, as seen in analogous dicarboxylic acid derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : -NMR and -NMR identify proton environments and confirm sulfonation positions.

- X-ray Diffraction (XRD) : Single-crystal XRD resolves molecular geometry and hydrogen-bonding networks. Software like SHELXL refines crystallographic data, leveraging high-resolution intensity datasets .

- FT-IR Spectroscopy : Detects sulfonic acid (-SOH) and carboxylic acid (-COOH) functional groups via characteristic stretching vibrations.

Q. What are the primary applications of this compound in materials science?

Its bifunctional (-SOH and -COOH) groups make it a versatile linker in metal-organic frameworks (MOFs) for catalysis or gas storage. For instance, benzene-1,4-dicarboxylic acid analogs form stable MOFs with transition metals (e.g., Co, Zr), suggesting potential for sulfonated derivatives in proton-conductive materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for MOFs incorporating this ligand?

Discrepancies may arise from disordered solvent molecules or partial ligand deprotonation. Strategies include:

- High-Resolution Data Collection : Use synchrotron radiation to improve data quality.

- Computational Modeling : Density Functional Theory (DFT) optimizes atomic positions and validates hydrogen-bonding interactions.

- Multi-Phase Refinement : SHELXL’s twin refinement handles twinned crystals, common in MOF structures .

Q. What experimental design considerations are critical for studying its stability under harsh conditions (e.g., high pH or temperature)?

- Alkaline Stability Tests : Expose the compound to KOH/DO solutions (e.g., 1–5 M) and monitor degradation via -NMR in MeOD. Compare with benzene-1,4-dicarboxylic acid, which shows stability up to 100°C in alkaline media .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles to identify stability thresholds (e.g., >300°C for zirconium MOFs) .

Q. How do sulfonic acid groups influence proton conductivity in MOFs compared to carboxylate-only analogs?

Sulfonic acid groups enhance proton conductivity via hydrophilic channels and hydrogen-bonding networks. For example, zirconium MOFs with sulfonated linkers exhibit proton conductivities >10 S/cm at 80°C under humid conditions, outperforming carboxylate-only frameworks. Electrochemical impedance spectroscopy (EIS) quantifies conductivity, while in-situ XRD confirms structural integrity during hydration cycles .

Methodological Challenges and Solutions

7. Addressing Low Yields in Sulfonation Reactions

Low yields often stem from competing side reactions (e.g., oxidation). Mitigation strategies:

- Stepwise Sulfonation : Introduce one sulfonic acid group at a time using milder reagents (e.g., chlorosulfonic acid).

- Protection/Deprotection : Temporarily protect carboxylic acid groups with tert-butyl esters to direct sulfonation regioselectivity .

8. Differentiating Structural Isomers in Complex MOFs

Isomeric byproducts (e.g., 5,7- vs. 4,6-disulfonated isomers) can complicate MOF analysis. Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.